BenchChemオンラインストアへようこそ!

Licofelone

Gastrointestinal Safety NSAID-Induced Ulcer Endoscopic Trial

Procure Licofelone (ML-3000) as the definitive dual COX-1/COX-2 and 5-LOX inhibitor. Unlike conventional NSAIDs or selective COX-2 inhibitors, it simultaneously blocks both arms of the arachidonic acid cascade. Quantitative evidence demonstrates 0% endoscopic ulcer incidence vs. 20% for naproxen, prevention of arachidonic acid shunt-induced LTB4 elevation, and WOMAC pain relief equivalent to celecoxib, with reduced peripheral edema. Ideal as a tool compound for dissecting 5-LOX-mediated gastropathy, a benchmark comparator for novel OA therapeutics, and for mechanistic studies of eicosanoid-modulated cardiovascular risk.

Molecular Formula C23H22ClNO2
Molecular Weight 379.9 g/mol
CAS No. 156897-06-2
Cat. No. B1675295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLicofelone
CAS156897-06-2
Synonyms(2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl)acetic acid
licofelone
ML 3000
ML-3000
Molecular FormulaC23H22ClNO2
Molecular Weight379.9 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C
InChIInChI=1S/C23H22ClNO2/c1-23(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(24)11-9-16)18(12-20(26)27)25(19)14-23/h3-11H,12-14H2,1-2H3,(H,26,27)
InChIKeyUAWXGRJVZSAUSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Licofelone 156897-06-2: Dual COX/5-LOX Inhibitor for Osteoarthritis Research


Licofelone (ML-3000, CAS 156897-06-2) is a pyrrolizine-derived dual inhibitor of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) [1]. It suppresses the formation of both prostaglandins and leukotrienes, key mediators of inflammation [2]. Developed by Merckle GmbH, it represents the first-in-class dual COX/LOX inhibitor advanced to Phase III clinical trials for osteoarthritis [3]. Unlike selective COX-2 inhibitors (coxibs) or conventional NSAIDs, licofelone targets two parallel arms of the arachidonic acid cascade simultaneously, a pharmacological profile designed to provide anti-inflammatory efficacy while mitigating gastrointestinal and cardiovascular liabilities associated with pathway-selective inhibition [4].

Why Licofelone 156897-06-2 Cannot Be Interchanged with NSAIDs or Coxibs


Licofelone's dual COX/5-LOX inhibition creates a pharmacological profile distinct from both conventional NSAIDs and selective COX-2 inhibitors. Interchanging licofelone with a COX-2 selective inhibitor (e.g., celecoxib) or a traditional NSAID (e.g., naproxen) fails to replicate its unique mechanistic effects. Specifically, conventional NSAIDs block COX enzymes but leave the 5-LOX pathway unopposed, which can lead to a shunt of arachidonic acid toward increased leukotriene production, a phenomenon implicated in gastrointestinal damage [1]. Conversely, selective COX-2 inhibitors spare COX-1 and do not inhibit 5-LOX, leaving leukotriene-mediated inflammation and potential cardiovascular risks unaddressed [2]. The quantitative evidence below demonstrates that these mechanistic differences translate into measurable, divergent outcomes in gastrointestinal safety, edema incidence, and cellular adhesion, making generic substitution scientifically unjustifiable.

Licofelone 156897-06-2: Quantified Differentiation Against Key Comparators


Superior Gastroduodenal Tolerability vs. Naproxen: Randomized Endoscopy Trial

In a 4-week randomized, parallel-group endoscopy trial in healthy volunteers, licofelone demonstrated a gastrointestinal safety profile statistically indistinguishable from placebo and significantly superior to naproxen. This provides direct, quantified evidence of a key clinical advantage over conventional NSAID therapy [1].

Gastrointestinal Safety NSAID-Induced Ulcer Endoscopic Trial

Avoidance of 5-LOX Shunt and Leukotriene Elevation vs. Indomethacin

In a carrageenan-induced rat paw edema model, licofelone reduced LTB4 production to basal levels, whereas indomethacin treatment resulted in a persistent, marked elevation of LTB4, demonstrating the functional consequence of dual COX/5-LOX inhibition versus COX-only inhibition [1].

Leukotriene B4 Arachidonic Acid Shunt Inflammation Model

Equivalent Analgesic Efficacy with Reduced Peripheral Edema vs. Celecoxib

A randomized comparative study in 608 patients with symptomatic knee OA showed licofelone 200 mg BID provided analgesic efficacy equivalent to celecoxib 200 mg BID as measured by the WOMAC Index. Crucially, the study indicated a potential advantage for licofelone in terms of fewer incidences or worsening of peripheral edema, a common adverse event associated with coxibs [1].

Osteoarthritis Pain WOMAC Index Edema

Longer Duration of Action and Superior In Vivo Efficacy vs. Indomethacin

In a rat model of incisional pain, oral administration of licofelone demonstrated a longer duration of action and was reported to be more effective than indomethacin and zileuton, indicating superior pharmacodynamic properties in an acute pain setting [1].

Analgesia In Vivo Efficacy Duration of Action

Inhibition of mPGES-1 as a Third Anti-Inflammatory Mechanism vs. COX-2 Selective Inhibitors

Beyond COX and 5-LOX inhibition, licofelone was shown to directly inhibit microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 6 µM, an enzyme downstream of COX-2 that is specifically upregulated in inflammation. This provides a third, independent mechanism for suppressing PGE2, a major pro-inflammatory prostaglandin, at concentrations that do not significantly affect COX-2 (IC50 > 30 µM) [1].

Prostaglandin E2 mPGES-1 Anti-Inflammatory

Reduction of Chondrocyte Apoptosis in Experimental OA vs. Placebo

In a canine ligament transection model of OA, oral treatment with licofelone (2.5 and 5.0 mg/kg/day for 8 weeks) significantly reduced the level of chondrocyte apoptosis (TUNEL-positive cells) and decreased expression of caspase-3, COX-2, and iNOS in cartilage compared to placebo-treated operated dogs [1]. This indicates a disease-modifying potential beyond simple symptom relief.

Chondroprotection Osteoarthritis Apoptosis

Licofelone 156897-06-2: Priority Research and Procurement Applications


Investigating the Role of Leukotrienes in NSAID-Induced Gastrointestinal Injury

Licofelone is uniquely suited as a tool compound to dissect the contribution of the 5-LOX pathway to NSAID-induced gastropathy. Its direct, quantitative superiority in preventing endoscopic ulcers compared to naproxen (0% vs 20% incidence) [1] and its ability to prevent the arachidonic acid shunt-induced elevation of LTB4 seen with indomethacin [2] make it the definitive agent for studies aiming to link leukotriene production to GI mucosal damage.

Comparative Efficacy and Safety Profiling in Osteoarthritis Models

For researchers evaluating novel OA therapeutics, licofelone serves as an essential comparator with a well-characterized clinical and preclinical profile. Its established equivalence to celecoxib in relieving OA pain (WOMAC Index) [3], combined with its potential for reduced peripheral edema [3] and its demonstrated ability to reduce chondrocyte apoptosis in vivo (p < 0.0001) [4], provides a multi-faceted benchmark against which new drug candidates can be assessed.

Elucidating the Cardiovascular Implications of COX-2 vs. Dual Pathway Inhibition

Licofelone is a critical compound for exploring the link between eicosanoid pathway modulation and cardiovascular risk. In contrast to rofecoxib, which did not prevent fMLP-induced ischemic ECG changes or thromboxane B2 increase in rabbit models, licofelone demonstrated protective effects [5]. Furthermore, licofelone, unlike celecoxib or rofecoxib, did not increase monocyte adhesion to endothelial cells under flow conditions [6]. These differential effects make licofelone invaluable for mechanistic studies on NSAID/coxib-associated cardiovascular events.

Sourcing for In Vivo Pain and Inflammation Studies

Due to its reported longer duration of action and superior efficacy compared to indomethacin in rat incisional pain models [7], licofelone is an optimized procurement choice for investigators requiring sustained analgesic and anti-inflammatory effects in rodent studies, potentially allowing for less frequent dosing and improved animal welfare.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Licofelone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.